Azane;formaldehyde;phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

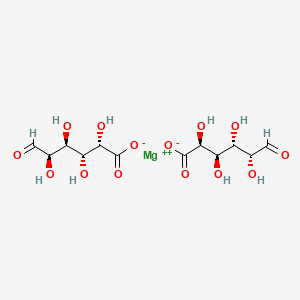

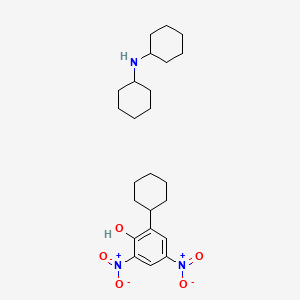

Azane, formaldehyde, and phenol are three distinct chemical compounds, each with unique properties and applications. Azane, commonly known as ammonia, is a colorless gas with a pungent odor. Formaldehyde is a simple aldehyde with a wide range of industrial applications, while phenol is an aromatic compound known for its antiseptic properties. When combined, these compounds can form various derivatives and polymers with significant industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Azane (Ammonia): : Ammonia is typically synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst. [ N_2 + 3H_2 \rightarrow 2NH_3 ]

-

Formaldehyde: : Formaldehyde is produced industrially by the catalytic oxidation of methanol. The most common method involves the use of a silver or iron-molybdenum catalyst. [ CH_3OH + \frac{1}{2}O_2 \rightarrow HCHO + H_2O ]

-

Phenol: : Phenol can be synthesized through several methods, including the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. [ (CH_3)_2C_6H_5 + O_2 \rightarrow (CH_3)_2C_6H_4OOH \rightarrow C_6H_5OH + (CH_3)_2CO ]

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: Phenol can undergo oxidation to form quinones, which are important intermediates in various chemical processes.

Reduction: Formaldehyde can be reduced to methanol using reducing agents like lithium aluminum hydride.

Substitution: Phenol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are common oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH_4) is a common reducing agent.

Substitution: Concentrated sulfuric acid (H_2SO_4) for sulfonation, nitric acid (HNO_3) for nitration, and halogens (Cl_2, Br_2) for halogenation.

Major Products

Oxidation of Phenol: Quinones

Reduction of Formaldehyde: Methanol

Substitution of Phenol: Nitro-phenols, sulfonated phenols, halogenated phenols

Scientific Research Applications

Phenol-formaldehyde resins have a wide range of applications in various fields:

Chemistry: Used as adhesives and binding agents in the production of plywood and other composite materials.

Biology: Phenol is used in DNA extraction protocols due to its ability to denature proteins.

Medicine: Formaldehyde is used as a disinfectant and preservative in medical laboratories.

Mechanism of Action

The mechanism of action for phenol-formaldehyde resins involves the formation of a network polymer through a step-growth polymerization reaction. Phenol reacts with formaldehyde at the ortho and para positions, forming hydroxymethyl phenols, which further react to form methylene and ether bridges . This results in a highly crosslinked, infusible structure that provides the material with its characteristic strength and thermal stability.

Comparison with Similar Compounds

Phenol-formaldehyde resins can be compared with other thermosetting polymers such as urea-formaldehyde and melamine-formaldehyde resins:

Urea-Formaldehyde Resins: These resins are less expensive but have lower water resistance and mechanical strength compared to phenol-formaldehyde resins.

Melamine-Formaldehyde Resins: These resins offer better thermal and chemical resistance but are more expensive.

Similar compounds include:

Cresols: Methylated derivatives of phenol with similar chemical properties.

Bisphenol A: Used in the production of polycarbonate plastics and epoxy resins.

Phenol-formaldehyde resins are unique due to their excellent thermal stability, mechanical strength, and resistance to chemical attack, making them suitable for a wide range of industrial applications .

Properties

CAS No. |

35297-54-2 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

azane;formaldehyde;phenol |

InChI |

InChI=1S/C6H6O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;1H3 |

InChI Key |

DTCDQFXKTVPDBK-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1=CC=C(C=C1)O.N |

Related CAS |

55426-39-6 35297-54-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)